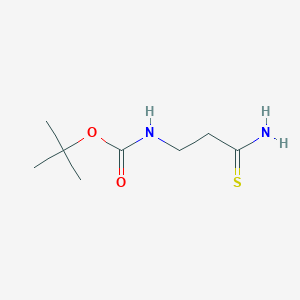
Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamate derivatives, including those similar to Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate, involves chemoselective transformations of amino protecting groups. For instance, the N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, is synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively (Sakaitani & Ohfune, 1990). Such methods offer a pathway for the efficient synthesis of carbamates through selective reactions.
Molecular Structure Analysis
Studies on molecular structure, such as the vibrational frequency analysis and DFT studies on tert-Butyl N-(thiophen-2yl)carbamate, provide insights into the geometric parameters, bond lengths, angles, and electronic properties of carbamate derivatives. These investigations help in understanding the molecular conformation and stability, which are crucial for their reactivity and application (Sert et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of carbamate compounds, including Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate, involves their participation in various chemical reactions. For example, N-tert-butanesulfinyl imines, closely related to carbamates, are versatile intermediates for the asymmetric synthesis of amines, showcasing the carbamate group's role in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Physical Properties Analysis
The physical properties of carbamate derivatives, including melting points, boiling points, solubility, and crystal structure, have been explored to determine their suitability for various applications. Studies on compounds like tert-Butyl N-(thiophen-2-yl)carbamate offer detailed information on the crystal packing and intermolecular interactions, which are essential for understanding the material's physical behavior (Hsu, Singer, Cordes, & Findlater, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are crucial for the application of carbamates in organic synthesis and other areas. Research on the synthesis and reactivity of various carbamate derivatives provides valuable insights into their chemical behavior and potential uses (Guijarro, Ortiz, & Yus, 1996).
Aplicaciones Científicas De Investigación
- Scientific Field : Chemical Synthesis
- Application Summary : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Results or Outcomes : The outcome of this application is the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. The source does not provide any quantitative data or statistical analyses .
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10-5-4-6(9)13/h4-5H2,1-3H3,(H2,9,13)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDMXQCRRWGEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370860 | |
| Record name | tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate | |
CAS RN |
77152-97-7 | |
| Record name | tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-carbamothioylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




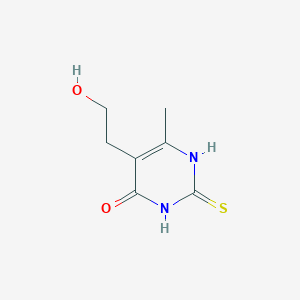

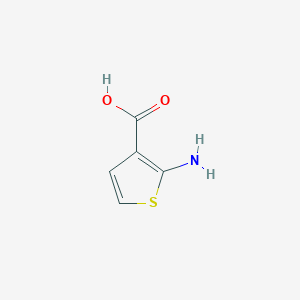
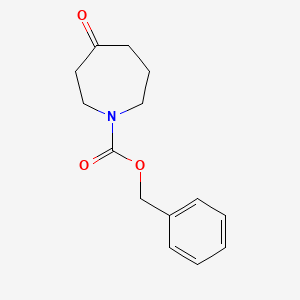
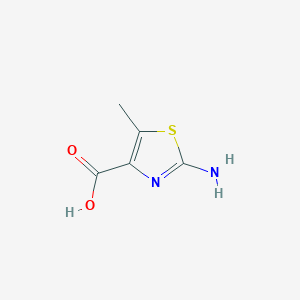
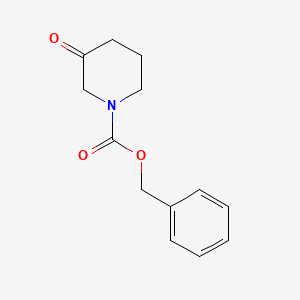
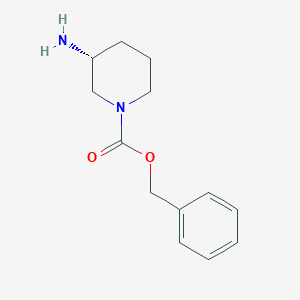
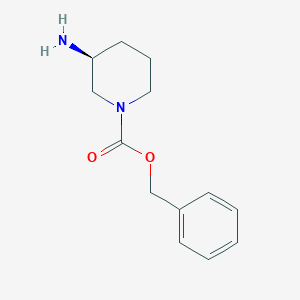
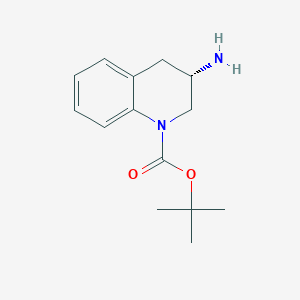
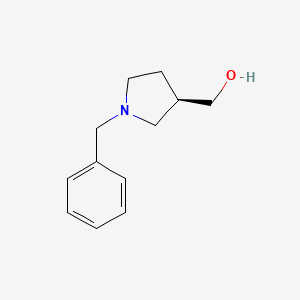
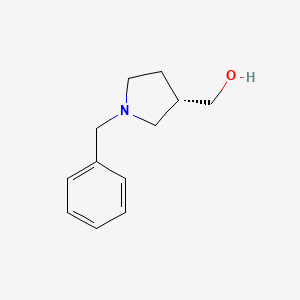
![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
